molecular formula C24H21N3O4 B1242800 2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide

2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide

Cat. No. B1242800
M. Wt: 415.4 g/mol
InChI Key: OZFXSCQWJJTUKH-CVKSISIWSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-[1-(2-furanyl)ethylideneamino]-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Pharmacological Properties

  • The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical , have been studied for their pharmacological properties. Specifically, the 4-(4-hydroxy-3-methoxyphenyl) derivative showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).

Crystal Structure Analysis

  • Research on the crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a compound structurally related to the chemical , highlights its complex crystalline characteristics. This includes the overlapping of atoms in the fused-ring system and its helical chain structure (Asiri et al., 2011).

Antibacterial Activity

  • A study on N-Substituted Piperazinyl Quinolones, which share a similar quinoline structure, revealed that compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring demonstrated comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin (Foroumadi et al., 1999).

Cytotoxic Activity

  • A derivative of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione was synthesized and tested for its cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).

Antimicrobial Evaluation

  • Quinoline derivatives, including those with a 4-methoxyphenyl component, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains (Kumar et al., 2021).

properties

Product Name

2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-15(22-9-6-12-31-22)26-27-24(28)19-14-21(25-20-8-5-4-7-17(19)20)18-11-10-16(29-2)13-23(18)30-3/h4-14H,1-3H3,(H,27,28)/b26-15+

InChI Key

OZFXSCQWJJTUKH-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)/C4=CC=CO4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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